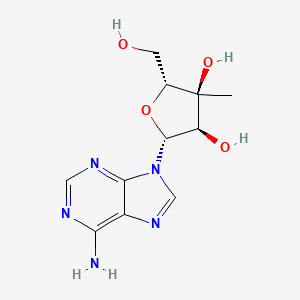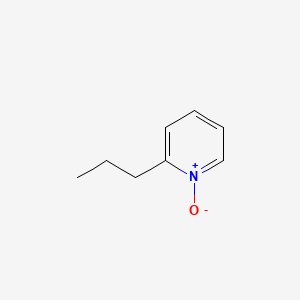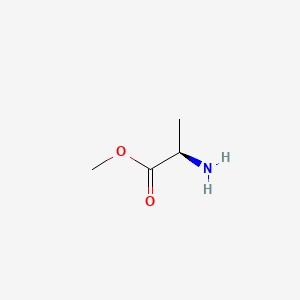![molecular formula C17H9ClO B1607244 3-Chloro-7H-benzo[de]anthracen-7-one CAS No. 6409-44-5](/img/structure/B1607244.png)
3-Chloro-7H-benzo[de]anthracen-7-one
描述
3-Chloro-7H-benzo[de]anthracen-7-one is a chlorinated derivative of 7H-Benz[de]anthracen-7-one, a polycyclic aromatic ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7H-benzo[de]anthracen-7-one typically involves the chlorination of 7H-Benz[de]anthracen-7-one. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Chloro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-7H-benzo[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
7H-Benz[de]anthracen-7-one: The parent compound without the chlorine substitution.
3-Methoxy-7H-benz[de]anthracen-7-one: A methoxy-substituted derivative.
3-Phenylethynyl-7H-benz[de]anthracen-7-one: A phenylethynyl-substituted derivative.
Uniqueness
3-Chloro-7H-benzo[de]anthracen-7-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. The chlorine substitution can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
6409-44-5 |
|---|---|
分子式 |
C17H9ClO |
分子量 |
264.7 g/mol |
IUPAC 名称 |
3-chlorobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H |
InChI 键 |
QLCFFBOGHZDLGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Key on ui other cas no. |
6409-44-5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)
![(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1607174.png)
![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)





